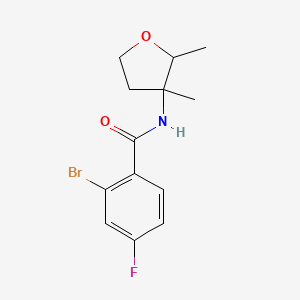

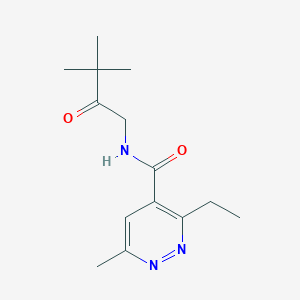

![molecular formula C10H12N6O2 B6644259 N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)

N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is a G protein-coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, Parkinson's disease, addiction, and schizophrenia.

Mécanisme D'action

MPEP acts as a competitive antagonist of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, which means it binds to the receptor and prevents its activation by glutamate, the endogenous ligand. By blocking N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, MPEP reduces the excitatory synaptic transmission and modulates the release of various neurotransmitters, such as dopamine, GABA, and glutamate. MPEP has been shown to have a high affinity and selectivity for N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, and it does not affect other mGluR subtypes or ionotropic glutamate receptors.

Biochemical and physiological effects:

MPEP has been shown to have various biochemical and physiological effects, depending on the brain region and the experimental conditions. In general, MPEP reduces the excitability and plasticity of glutamatergic synapses, which are involved in learning and memory processes. MPEP also modulates the release of other neurotransmitters, such as dopamine and GABA, which are involved in reward, motivation, and anxiety. MPEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models of psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

MPEP has several advantages as a pharmacological tool for studying N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine function and dysfunction. It has a high affinity and selectivity for N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, which allows for specific modulation of this receptor without affecting other receptors or ion channels. MPEP is also relatively stable and easy to use in various experimental paradigms, such as electrophysiology, imaging, and behavior. However, MPEP has some limitations as well. It has a relatively short half-life and duration of action, which may require repeated administration or infusion. MPEP may also have off-target effects or interact with other signaling pathways, which may complicate the interpretation of the results.

Orientations Futures

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are still many unanswered questions and challenges in this field. Some of the future directions for MPEP research include:

1. Developing more selective and potent N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine antagonists or allosteric modulators, which may have better therapeutic efficacy and fewer side effects.

2. Investigating the role of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine in different brain regions and circuits, and how it interacts with other neurotransmitter systems and signaling pathways.

3. Examining the effects of chronic or developmental blockade of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine, and how it may affect the long-term plasticity and function of the CNS.

4. Testing the therapeutic potential of MPEP or other N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine modulators in clinical trials for various neurological and psychiatric disorders, and identifying the optimal dose and administration regimen.

Méthodes De Synthèse

The synthesis of MPEP involves several steps, starting from the commercially available 2-amino-5-nitropyrimidine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The resulting compound is then reacted with 1-(4-bromomethyl)-1-methylpyrazole in the presence of a base, such as potassium carbonate (K2CO3), to form MPEP. The final product is purified by column chromatography and characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Applications De Recherche Scientifique

MPEP has been widely used as a pharmacological tool to investigate the physiological and pathological roles of N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine in the CNS. It has been shown to modulate various cellular and molecular processes, such as synaptic plasticity, neuronal excitability, and calcium signaling. MPEP has also been used to study the functional interactions between N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine and other neurotransmitter systems, such as dopamine and opioid receptors. In addition, MPEP has been tested in various animal models of neurological and psychiatric disorders, such as fragile X syndrome, Parkinson's disease, addiction, and schizophrenia, to evaluate its therapeutic potential.

Propriétés

IUPAC Name |

N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2/c1-7(8-3-13-15(2)6-8)14-10-11-4-9(5-12-10)16(17)18/h3-7H,1-2H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGQXYRDJRERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)NC2=NC=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

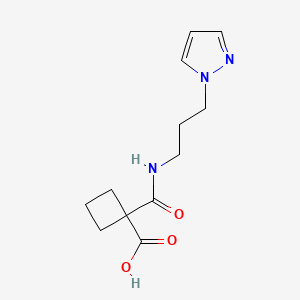

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)

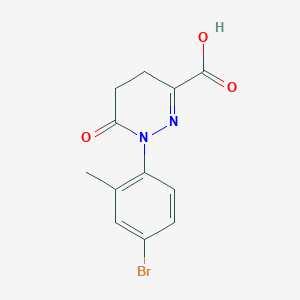

![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

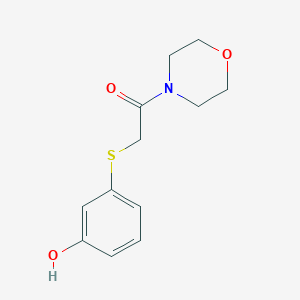

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)

![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)

![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)

![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)

![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)